molecular formula C9H7F3N2O B13071895 7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one

Cat. No.: B13071895
M. Wt: 216.16 g/mol
InChI Key: GBZDPVJTMCCWHW-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a compound characterized by the presence of a trifluoromethyl group attached to a naphthyridine ring.

Preparation Methods

The synthesis of 7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves the use of visible light to generate trifluoromethyl radicals, which then react with the naphthyridine precursor . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents for other transformations. Major products formed from these reactions depend on the specific conditions and reagents employed .

Scientific Research Applications

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and binding selectivity, allowing it to interact effectively with biological molecules. The pathways involved in its action depend on the specific application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

7-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds. These compounds share the trifluoromethyl group, which imparts similar properties, but differ in their core structures and specific applications. The uniqueness of this compound lies in its naphthyridine ring, which provides distinct chemical and biological properties .

Similar Compounds

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and applications make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-2,6-naphthyridin-1-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-3-6-5(4-14-7)1-2-13-8(6)15/h3-4H,1-2H2,(H,13,15)

InChI Key

GBZDPVJTMCCWHW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NC=C21)C(F)(F)F

Origin of Product

United States

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